molecular formula C18H19N3O6S B1668811 Cefaloglycin CAS No. 3577-01-3

Cefaloglycin

Cat. No.: B1668811
CAS No.: 3577-01-3
M. Wt: 405.4 g/mol
InChI Key: FUBBGQLTSCSAON-PBFPGSCMSA-N
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Description

Cephaloglycin is a first-generation cephalosporin antibiotic. It is an orally absorbed derivative of cephalosporin C and is known for its bactericidal activity. Cephaloglycin was primarily used to treat severe infections caused by susceptible bacteria, although it is no longer commonly used .

Mechanism of Action

Target of Action

Cefaloglycin, a first-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the structural integrity of the bacterial cell .

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis . It achieves this by binding to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This interaction disrupts the cell wall structure, leading to bacterial cell death .

Biochemical Pathways

This compound, like other β-lactam antibiotics, affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting PBPs, it prevents the cross-linking of peptidoglycan chains, a critical process in cell wall construction. This disruption in the pathway leads to a weak cell wall, making the bacteria susceptible to osmotic lysis .

Pharmacokinetics

This compound is orally absorbed . The pharmacokinetic properties of a drug, including absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The primary result of this compound’s action is the death of the bacterial cell . By inhibiting cell wall synthesis, it causes the bacterial cell wall to weaken and eventually rupture, leading to cell death . This makes this compound effective for treating severe infections caused by susceptible bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephaloglycin is synthesized from cephalosporin C, which is derived from the fungus Acremonium. The synthesis involves the acylation of the amino group at the 7-position of the cephalosporin nucleus with D-2-amino-2-phenylacetic acid. This reaction typically requires the presence of a coupling agent and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of cephaloglycin involves fermentation processes using the fungus Acremonium to produce cephalosporin C. The cephalosporin C is then chemically modified through acylation to produce cephaloglycin. The process involves several purification steps to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Cephaloglycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

    Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed:

Scientific Research Applications

Cephaloglycin has been studied extensively for its antibacterial properties. It has been used in research to understand the mechanisms of bacterial resistance and to develop new antibiotics. Additionally, its role as a cephalosporin has made it a valuable compound in studies related to β-lactam antibiotics and their effects on bacterial cell wall synthesis .

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBBGQLTSCSAON-PBFPGSCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022781
Record name Cephaloglycin
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Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cephaloglycin
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Solubility

SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS /DIHYDRATE/, 1.48e-01 g/L
Record name Cephaloglycin
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Mechanism of Action

The bactericidal activity of cephaloglycin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs)., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOTHIN & ITS CONGENERS/, /PENICILLINS & CEPHALOSPORINS/...HAVE SIMILAR MECHANISM OF ANTIBACTERIAL ACTION; BOTH INTERFERE WITH TERMINAL STEP IN BACTERIAL CELL WALL SYNTH BY INACTIVATING TRANSPEPTIDASE, THEREFORE PREVENTING CROSS-LINKAGE OF PEPTIDOGLYCAN CHAINS. /PENICILLINS & CEPHALOSPORINS/
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CAS No.

3577-01-3
Record name Cephaloglycin
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Record name CEPHALOGLYCIN ANHYDROUS
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Melting Point

237 °C
Record name Cephaloglycin
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Record name Cephaloglycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The resultant crude protected cephaloglycin mixture is worked up by treating with a mixture of 27 ml ice-water and 6 ml concentrated HCl and stirred for 15 minutes while cooling with ice. The aqueous phase is separted off and the organic phase is back-extracted with 2 ml ice-water. The combined aqueous phases are heated to 25° C. and TEA is added until a pH value of 4.5/4.7 is reached. The title compound is obtained in the dihydrate form by standing the mixture 30 minutes, filtering the crystals and washing then with 30 ml ice-water and 30 ml 80% acetone, followed by drying. Yield 84.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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